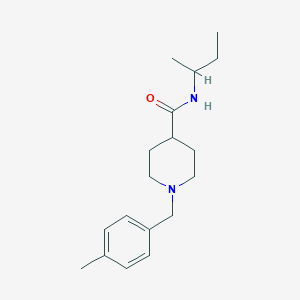![molecular formula C16H23NO2S B5119270 ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate](/img/structure/B5119270.png)
ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate, also known as EMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. EMBP is a piperidine derivative that has shown promising results in various studies, making it a subject of interest for further research.
Mechanism of Action
The mechanism of action of ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer progression and neurodegeneration. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in cancer cell survival and proliferation. Additionally, this compound has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of HDAC activity, activation of the Nrf2-ARE pathway, and induction of apoptosis in cancer cells. It has also been shown to protect neurons against oxidative stress and inflammation, suggesting its potential use as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
Ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate has several advantages for use in lab experiments, including its ease of synthesis and purification, as well as its ability to exhibit potent anticancer and neuroprotective effects. However, its limitations include its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for research on ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate, including:
1. Investigating its potential use as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
2. Further elucidating its mechanism of action, particularly its interactions with HDACs and the Nrf2-ARE pathway.
3. Developing more efficient synthesis methods for this compound, which could improve its availability for research and potential clinical use.
4. Exploring its potential use in combination with other drugs or therapies, to enhance its therapeutic effects.
Synthesis Methods
The synthesis of ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate involves the reaction of piperidine with 4-(methylthio)benzyl chloride in the presence of a base, followed by esterification with ethyl chloroformate. The reaction yields this compound as a white crystalline solid, which can be purified using recrystallization techniques.
Scientific Research Applications
Ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has shown promising results in preclinical studies as an anticancer agent, with the ability to induce apoptosis in cancer cells. Additionally, this compound has been investigated for its potential use as a neuroprotective agent, with studies showing its ability to protect neurons against oxidative stress and inflammation.
properties
IUPAC Name |
ethyl 1-[(4-methylsulfanylphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-3-19-16(18)14-5-4-10-17(12-14)11-13-6-8-15(20-2)9-7-13/h6-9,14H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPJBXNYFMRBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5119188.png)
![N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5119202.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B5119217.png)

![N,N-diethyl-2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5119228.png)
![N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5119241.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-methylbenzamide](/img/structure/B5119242.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(methylthio)benzyl]butanamide](/img/structure/B5119265.png)
![N-(2-methoxyethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B5119274.png)

![2-(4-bromophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5119279.png)
![N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5119285.png)
